Product packaging for 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine(Cat. No.:)

2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

Cat. No.: B8262396
M. Wt: 277.36 g/mol
InChI Key: KEHJXVYDHIQEDW-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Piperidine (B6355638) Heterocyclic Chemistry

Pyridine, an aromatic six-membered heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.com Its derivatives are integral to the function of numerous bioactive molecules. Similarly, the piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in FDA-approved drugs. nih.gov The combination of these two scaffolds in 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine results in a molecule with a rich chemical character, blending the aromaticity and reactivity of the aminopyridine moiety with the conformational flexibility and chirality of the piperidine ring. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial, as it allows for controlled and selective reactions at other positions of the molecule before its removal under specific conditions.

Significance as a Privileged Scaffold in Contemporary Synthetic Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of new therapeutic agents. The 2-amino-5-(substituted)pyridine framework is considered a privileged structure in medicinal chemistry. The strategic placement of the amino group and the piperidinyl moiety allows for diverse functionalization, enabling the exploration of chemical space around this core structure.

The closely related piperazine (B1678402) analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, serves as a key intermediate in the synthesis of the cyclin-dependent kinase inhibitor Palbociclib, a drug used in the treatment of certain types of breast cancer. chemicalbook.comcphi-online.com This precedent highlights the potential of this compound to act as a crucial building block for the synthesis of other kinase inhibitors and biologically active compounds. The Boc-protected piperidine allows for the introduction of various substituents at the nitrogen atom after deprotection, a common strategy in drug discovery to modulate pharmacological properties.

Overview of Key Research Trajectories and Methodologies

Research involving this compound and its analogues primarily revolves around its synthesis and its utilization as a versatile intermediate in the construction of more complex molecules. Key synthetic methodologies for accessing this scaffold often involve modern cross-coupling reactions.

Synthetic Methodologies:

Prominent among the synthetic strategies are palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling . wikipedia.orgnih.gov These reactions are renowned for their efficiency and functional group tolerance in forming carbon-nitrogen and carbon-carbon bonds, respectively.

In a likely synthetic approach analogous to its piperazine counterpart, this compound can be synthesized via a Buchwald-Hartwig amination between a halogenated aminopyridine (e.g., 2-amino-5-bromopyridine) and N-Boc-3-aminopiperidine. wikipedia.org Alternatively, a Suzuki coupling of a pyridine boronic acid derivative with a piperidine-containing coupling partner could be employed. nih.gov Another viable route involves the reduction of a corresponding nitro-pyridine precursor. chemicalbook.com

The table below outlines representative conditions for these key synthetic transformations, drawing parallels from the synthesis of analogous compounds.

Reaction Type Starting Materials Catalyst/Reagents Solvent Typical Yield
Buchwald-Hartwig Amination2-Amino-5-bromopyridine, N-Boc-3-aminopiperidinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane70-90%
Suzuki-Miyaura Coupling2-Amino-5-bromopyridine, N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidinePd(PPh₃)₄, K₂CO₃Toluene/Water65-85%
Nitro Reductiontert-butyl 3-(6-nitropyridin-3-yl)piperidine-1-carboxylateH₂, Pd/CEthanol>90%

Research Trajectories:

The primary research trajectory for this compound is its use as a foundational element in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The 2-amino group of the pyridine ring can be readily functionalized, for instance, through acylation, alkylation, or participation in further cross-coupling reactions, to introduce a wide range of substituents. Following these modifications, the Boc protecting group on the piperidine can be removed to allow for further diversification at the piperidine nitrogen. This modular approach is highly valuable in the systematic exploration of structure-activity relationships (SAR) for various biological targets.

The table below summarizes the key reactive sites of this compound and the potential transformations they can undergo.

Reactive Site Potential Transformations Purpose in Drug Discovery
2-Amino group (Pyridine)Acylation, Sulfonylation, Alkylation, Diazotization, Cross-couplingIntroduction of pharmacophoric features, Modulation of electronic properties
Pyridine Ring (C-4, C-6)Electrophilic Aromatic Substitution (if activated)Fine-tuning of molecular properties
N-Boc group (Piperidine)Deprotection (e.g., with TFA or HCl)Unmasking the piperidine nitrogen for further functionalization
Piperidine Nitrogen (after deprotection)Alkylation, Acylation, Reductive AminationIntroduction of diversity elements to interact with biological targets and modulate physicochemical properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O2 B8262396 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-4-5-12(10-18)11-6-7-13(16)17-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJXVYDHIQEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 5 N Boc Piperidin 3 Yl Pyridine and Its Derivatives

Established Synthetic Pathways to the Core Structure

The assembly of the 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine core relies on a foundation of well-established synthetic transformations. These pathways involve the separate or convergent construction of the pyridine (B92270) and piperidine (B6355638) moieties, followed by their coupling and the introduction of the Boc protecting group.

Strategies for Pyridine Ring Construction

The synthesis of substituted pyridines is a mature field in organic chemistry, with several reliable methods for ring construction. baranlab.orgacsgcipr.org For a 2-amino-5-substituted pyridine such as the target compound, a common approach involves the condensation of carbonyl compounds or the use of cycloaddition reactions. baranlab.org

One prevalent strategy is the Hantzsch pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org Another versatile method is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridinone ring, which can then be converted to the desired 2-aminopyridine (B139424).

Modern approaches also include metal-catalyzed cross-coupling reactions to build the pyridine ring from simpler precursors. nih.gov For instance, a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to highly substituted pyridines through a 3-azatriene electrocyclization and subsequent oxidation. nih.gov

A general route to 2-aminopyridine derivatives often starts with a pre-functionalized pyridine ring. For example, a suitably substituted pyridine can undergo nucleophilic aromatic substitution or cross-coupling reactions to introduce the amino group at the C2 position and the piperidine precursor at the C5 position. researchgate.net

Methods for Piperidine Ring Formation, including Alkene Cyclization and Intramolecular Aza-Michael Reactions

The formation of the piperidine ring is a critical step in the synthesis of the target molecule. nih.gov Intramolecular cyclization reactions are particularly powerful for constructing this saturated heterocycle. nih.gov

Alkene Cyclization: The cyclization of N-tethered alkenes is a widely used method for piperidine synthesis. nih.gov For example, the oxidative amination of non-activated alkenes, catalyzed by transition metals like gold(I) or palladium, can lead to substituted piperidines. nih.gov Another approach involves the intramolecular hydroamination/cyclization of alkynes, which proceeds via an enamine and iminium ion intermediate that is then reduced to form the piperidine ring. nih.gov

Intramolecular Aza-Michael Reactions: The intramolecular aza-Michael reaction is a powerful tool for the stereoselective synthesis of piperidines. nih.gov This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. The stereoselectivity of this reaction can often be controlled by the use of chiral catalysts or auxiliaries. researchgate.net A transaminase-triggered aza-Michael approach has been developed for the enantioselective synthesis of piperidine scaffolds, showcasing the potential of biocatalysis in this area. researchgate.net

Reductive Amination and Hydrogenation Approaches for Piperidine Synthesis

Reductive amination and the hydrogenation of pyridine derivatives are fundamental and widely employed methods for the synthesis of piperidines. nih.govresearchgate.net

Reductive Amination: This powerful C-N bond-forming reaction is a cornerstone of amine synthesis and is frequently used to construct piperidine rings. researchgate.netnih.gov Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct route to the piperidine core. A variety of reducing agents can be employed, including common hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Reductive amination plays a significant role in the pharmaceutical industry due to its operational simplicity and the wide availability of reagents. nih.gov

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is arguably the most direct method for obtaining the corresponding piperidines. nih.govresearchgate.net This reaction typically requires a transition metal catalyst, such as platinum, palladium, rhodium, or nickel, and is often carried out under elevated pressure and temperature. nih.govdtic.mil The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly for polysubstituted pyridines. nih.gov For instance, rhodium catalysts have been shown to be effective for the synthesis of 3-substituted piperidines. nih.gov Recent advancements have focused on developing milder and more selective hydrogenation methods, including the use of heterogeneous cobalt catalysts in aqueous media and non-metal alternatives like borenium and hydrosilanes. nih.gov

MethodDescriptionKey Features
Reductive Amination Intramolecular cyclization of an amino-aldehyde or amino-ketone via an imine intermediate, followed by reduction.Operationally simple, wide range of reducing agents available. researchgate.net
Pyridine Hydrogenation Catalytic reduction of a pyridine ring to a piperidine ring using H₂ and a metal catalyst.Direct route, catalyst choice can influence stereoselectivity. nih.gov

Integration of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. nbinno.com The introduction of the Boc group onto the piperidine nitrogen is a crucial step in the synthesis of this compound.

The standard procedure for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. nbinno.comniscpr.res.in For aminopyridines, specific conditions may be required to achieve selective protection of the desired amino group, and methods have been developed using reagents like EDCI and HOBT to facilitate the reaction. google.com

Advanced and Novel Synthetic Approaches

Recent advances in organic synthesis have led to the development of more sophisticated and efficient methods for the construction of complex molecules like this compound, with a particular emphasis on controlling stereochemistry.

Stereoselective and Enantioselective Synthesis of Piperidine Moieties

The piperidine ring in the target molecule contains a stereocenter at the 3-position, making its stereoselective synthesis a key challenge. A variety of modern catalytic methods have been developed to address this. nih.govacs.orgdicp.ac.cnnih.gov

Rhodium-Catalyzed Asymmetric Synthesis: Rhodium-based catalysts have proven to be highly effective in the enantioselective synthesis of chiral piperidines. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative can provide 3-substituted tetrahydropyridines with high enantioselectivity. nih.govsnnu.edu.cn These intermediates can then be reduced to the corresponding chiral piperidines. nih.govsnnu.edu.cn Another innovative approach involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine as both a source of nitrogen and a chiral auxiliary. dicp.ac.cn This method allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn

Chemo-Enzymatic Dearomatization: Biocatalysis offers a powerful and green approach to stereoselective synthesis. acs.org A chemo-enzymatic strategy has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched 3- and 3,4-disubstituted piperidines. acs.org This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into the desired chiral piperidines with high stereoselectivity. acs.org

ApproachCatalyst/EnzymeKey TransformationStereocontrol
Asymmetric Reductive Heck Rhodium catalyst with chiral ligandCarbometalation of a dihydropyridineHigh enantioselectivity nih.govsnnu.edu.cn
Reductive Transamination Rhodium catalystTransamination of a pyridinium salt with a chiral amineHigh diastereo- and enantioselectivity dicp.ac.cn
Chemo-Enzymatic Dearomatization Amine oxidase and Ene imine reductaseOxidation and conjugate reduction of a tetrahydropyridine (B1245486)Precise stereochemistry acs.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds, offering high efficiency and selectivity in the synthesis of substituted pyridines. mdpi.com While direct synthesis of this compound via a single cross-coupling step is complex, transition metals like palladium and copper are instrumental in building the substituted pyridine core. nih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. nih.gov This methodology could be applied to couple a suitable amine with a halogenated pyridine precursor. For instance, a 2-amino-5-halopyridine could be coupled with an N-Boc-3-aminopiperidine derivative. Copper-catalyzed methods also provide an alternative for such amination reactions. nih.gov Furthermore, coupling reactions like Suzuki or Stille could be envisioned to first install the N-Boc-piperidine group (as a boronic acid or stannane (B1208499) derivative) onto a pyridine ring, followed by the introduction of the amino group.

Key features of these transformations include:

High Yields and Selectivity: Catalytic systems can be fine-tuned to achieve high yields and regioselectivity.

Functional Group Tolerance: Modern catalysts are often tolerant of a wide range of functional groups, reducing the need for extensive protecting group strategies.

Versatility: A broad spectrum of catalysts and reaction conditions allows for the synthesis of a diverse library of derivatives. mdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for synthesizing complex heterocyclic scaffolds like substituted pyridines from simple, readily available starting materials. rsc.orggrowingscience.com These reactions involve the combination of three or more reactants in a single vessel, where a cascade of reactions forms the final product, minimizing intermediate isolation and purification steps. researchgate.netnih.gov

Several established MCRs are utilized for pyridine synthesis:

Hantzsch Dihydropyridine Synthesis: This classic MCR involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). fiveable.mewikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgmdpi.com This method is particularly effective for creating symmetrically substituted pyridines.

Kröhnke Pyridine Synthesis: This method uses α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield 2,4,6-trisubstituted pyridines under mild conditions. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. organic-chemistry.org Modern variations have developed this into a three-component, one-pot procedure using ammonium acetate as the in-situ source for the enamine. organic-chemistry.org

The advantages of MCRs include operational simplicity, reduced reaction time, lower costs, and environmental friendliness (green chemistry). growingscience.comnih.gov A variety of substituted pyridines can be generated by simply varying the starting components. rsc.orggrowingscience.com

Multicomponent Reaction Key Reactants Primary Product Key Features
Hantzsch Synthesis Aldehyde, β-Keto Ester (2 eq.), Ammonia/Ammonium Acetate1,4-Dihydropyridine (requires oxidation)Well-established, good for symmetrical pyridines. wikipedia.org
Kröhnke Synthesis α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium Acetate2,4,6-Trisubstituted PyridineHigh yields, mild conditions. wikipedia.org
Bohlmann-Rahtz Synthesis Enamine (or in-situ from β-dicarbonyl + NH₄OAc), Ethynylketone2,3,6-Trisubstituted PyridineVersatile, avoids oxidation step. organic-chemistry.org
Enaminone-based MCR Enaminone, Malononitrile, Primary Amine2-Amino-3-cyanopyridine (B104079)Solvent-free conditions, simple and fast. nih.gov

Chemo-Enzymatic Dearomatization for Chiral Piperidines

The synthesis of enantiomerically pure chiral piperidines is a significant challenge in organic synthesis. nih.govnih.gov Chemo-enzymatic methods offer a powerful and sustainable solution, combining the versatility of chemical synthesis with the high stereoselectivity of biocatalysis. acs.org A notable approach for preparing stereo-enriched 3-substituted piperidines involves the asymmetric dearomatization of activated pyridines. nih.govresearchgate.net

This strategy employs a one-pot enzymatic cascade reaction: nih.govthieme-connect.com

Activation and Reduction: A readily available substituted pyridine is first chemically activated (e.g., N-alkylation) and then reduced to form an N-substituted tetrahydropyridine (THP).

Amine Oxidase (AmOx) Catalysis: The THP is oxidized in situ by an amine oxidase, generating a dihydropyridinium (DHP) intermediate. nih.govthieme-connect.com

Ene-Iminium Reductase (EneIRED) Catalysis: The DHP species, which contains both a C=C and a C=N bond, undergoes a highly stereoselective reduction catalyzed by an ene-iminium reductase. This cascade of conjugate reduction followed by iminium reduction yields the desired chiral piperidine with high enantiomeric excess. nih.govresearchgate.net

This chemo-enzymatic cascade has proven effective for synthesizing key intermediates for various biologically active molecules. nih.govacs.org The ability to select different enzymes allows access to either enantiomer of the target piperidine, highlighting the method's versatility. thieme-connect.com

Synthesis of Key Precursors and Intermediates

The construction of this compound relies on the efficient preparation of its core building blocks: protected piperidine derivatives and substituted 2-aminopyridines.

Preparation of N-Boc-Piperidine Derivatives

The N-Boc (tert-butoxycarbonyl) protecting group is widely used for the amine functionality in the piperidine ring due to its stability under various reaction conditions and its facile removal under acidic conditions. Several methods exist for the synthesis of N-Boc-piperidine derivatives.

A common and straightforward method involves the direct protection of a pre-existing piperidine ring. For example, 4-hydroxymethylpiperidine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield N-Boc-4-piperidinemethanol. chemicalbook.com Similarly, piperidine-4-carboxylic acid can be protected with Boc anhydride (B1165640) to form N-Boc-piperidine-4-carboxylic acid. chemicalbook.com

More complex, enantiomerically pure N-Boc-piperidine derivatives can be synthesized from chiral starting materials. A multi-step route starting from L-glutamic acid has been reported to produce enantiopure 3-(N-Boc-amino)piperidine derivatives. researchgate.net Another approach involves the synthesis of N-Boc-3-piperidone from 3-hydroxypyridine (B118123) through a sequence of N-benzylation, reduction, Boc protection/debenzylation, and oxidation. google.com Reductive amination of N-Boc-piperidin-4-one is another versatile method to introduce substituents on the piperidine ring. researchgate.net

Starting Material Key Reagents Product Reference
4-HydroxymethylpiperidineDi-tert-butyl dicarbonate, TriethylamineN-Boc-4-piperidinemethanol chemicalbook.com
Piperidine-4-carboxylic acid methyl esterDi-tert-butyl dicarbonate, TriethylamineN-Boc-Piperidine-4-carboxylic acid methyl ester chemicalbook.com
L-Glutamic acid(Boc)₂O, NaBH₄, TsCl, AminesEnantiopure 3-(N-Boc-amino)piperidine derivatives researchgate.net
3-HydroxypyridineBenzyl bromide, NaBH₄, (Boc)₂O/Pd-C, DMSO/Oxalyl chlorideN-Boc-3-piperidone google.com
N-Boc-piperidin-4-one3,4-dichloroaniline, NaBH(OAc)₃N-substituted N-Boc-4-aminopiperidine researchgate.net

Synthesis of Substituted 2-Aminopyridines

Substituted 2-aminopyridines are crucial intermediates in pharmaceuticals. nih.govresearchgate.net The most common synthetic routes involve nucleophilic substitution of a 2-halopyridine with an amine or the N-alkylation of 2-aminopyridine itself. nih.gov However, a variety of other methods have been developed to access more complex substitution patterns.

One approach involves the displacement of other leaving groups. For instance, a 2-amino-6-(methylsulfinyl)pyridine can react with various nucleophiles to displace the methylsulfinyl group, allowing for the introduction of diverse substituents at the 6-position. acs.org Another mild, catalyst-free method involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines to yield 2-aminopyridines. nih.gov

Multicomponent reactions are also highly effective for the synthesis of 2-aminopyridines. A one-pot, solvent-free reaction between enaminones, malononitrile, and primary amines provides an efficient and clean route to 2-amino-3-cyanopyridine derivatives. nih.gov Another strategy involves the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine (B1172632) under mild conditions to afford multi-substituted 2-aminopyridines. researchgate.net

Formation of β-Keto Esters and Enamino Diketones

β-Keto esters and their derivatives, β-enamino diketones, are versatile intermediates in heterocyclic synthesis, including the formation of pyrazole (B372694) and pyridine rings. nih.gov

The synthesis of β-keto esters can be achieved by reacting N-Boc protected piperidine carboxylic acids with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of coupling agents like EDC·HCl and DMAP. The resulting Meldrum's acid adduct is then subjected to methanolysis to yield the desired methyl β-keto ester. nih.gov

These β-keto esters can be subsequently converted into β-enamino diketones. A common method for this transformation is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov These enamino diketones are key precursors for building various heterocyclic systems, as the enamine moiety can react with dinucleophiles to form new rings. For example, reaction with hydrazines leads to the regioselective synthesis of substituted pyrazoles. nih.gov

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile building block in medicinal chemistry, offering multiple reactive sites for structural modification. The strategic derivatization of this molecule at its three key positions—the pyridine nitrogen, the piperidine ring, and the exocyclic amino group—allows for the systematic exploration of the chemical space to optimize pharmacokinetic and pharmacodynamic properties. These modifications enable the synthesis of diverse libraries of compounds for drug discovery programs.

Modifications at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a site of potential modification, although its reactivity is influenced by the electronic effects of the substituents. The presence of the electron-donating amino group at the C2-position generally reduces the nucleophilicity of the ring nitrogen compared to unsubstituted pyridine. Nevertheless, specific transformations can be achieved.

N-Oxidation: One common modification of the pyridine nitrogen is its conversion to an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar functional group that can alter the compound's solubility and metabolic profile. Furthermore, the N-oxide functionality can activate the pyridine ring for subsequent substitution reactions, particularly at the C2 and C6 positions.

N-Alkylation: While less common for 2-aminopyridines due to the competing nucleophilicity of the exocyclic amino group, N-alkylation of the pyridine ring can be accomplished under specific conditions. publish.csiro.au The use of powerful alkylating agents like methyl triflate or reactions with organometallic reagents (e.g., organolithium or Grignard reagents) can lead to the formation of N-alkylpyridinium salts. acs.org These reactions often proceed via single electron-transfer (SET) mechanisms. acs.org The resulting quaternary salts significantly change the electronic and physical properties of the molecule.

Modification TypeReagents and ConditionsProduct TypePotential Impact
N-Oxidation m-CPBA or H₂O₂/AcOHPyridine N-oxideIncreased polarity, altered electronics, activation for further substitution
N-Alkylation MeLi, MgR₂, ZnR₂N-alkylpyridinium saltIntroduction of a permanent positive charge, altered solubility and biological interactions

Functionalization of the Piperidine Ring

The N-Boc-piperidine moiety provides a robust platform for selective C-H functionalization. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in directing reactions and modulating the reactivity of the piperidine ring, allowing for precise modifications at various positions.

Directed C-H Functionalization: Modern synthetic methods, particularly those employing transition metal catalysis, enable the direct and site-selective introduction of substituents onto the piperidine ring. Rhodium- and palladium-catalyzed reactions have been effectively used for the C-H functionalization of N-Boc-piperidine. nih.gov

α-Functionalization (C2/C6): Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can generate 2-substituted piperidine analogues. The choice of catalyst and protecting group is critical for controlling site selectivity. nih.gov

β-Functionalization (C3/C5): A significant advancement is the ligand-controlled, palladium-catalyzed β-arylation of N-Boc-piperidines. This method allows for the direct introduction of aryl groups at the C3 position. The selectivity between α- and β-arylation is determined by the choice of phosphine (B1218219) ligand, with flexible biarylphosphines favoring the desired β-arylated products. researchgate.net

γ-Functionalization (C4): Functionalization at the C4 position can also be achieved through catalyst control in rhodium-catalyzed C-H activation reactions. nih.gov

These strategies allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the piperidine ring, providing a powerful tool for generating structural diversity. researchgate.net

PositionReaction TypeCatalyst/Ligand SystemReagentsOutcome
C2/C6 (α) Rh-catalyzed C-H InsertionRh₂(R-TCPTAD)₄Aryldiazoacetates2-Substituted piperidine
C3/C5 (β) Pd-catalyzed C-H ArylationPd(OAc)₂ / BiarylphosphineAryl halides/triflates3-Arylpiperidine
C4 (γ) Rh-catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetyl-piperidines4-Substituted piperidine

Transformations of the Amino Group

The 2-amino group is a highly versatile handle for derivatization, allowing for a wide array of chemical transformations to introduce new functional groups and build more complex molecular architectures.

Acylation: The most common transformation of the 2-amino group is acylation to form the corresponding amide. This reaction is readily achieved by treating the parent amine with acyl chlorides or anhydrides. ncert.nic.in The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct (e.g., HCl). ncert.nic.invedantu.com Studies on the acetylation and benzoylation of 2-aminopyridines have shown that the reaction generally proceeds directly on the exocyclic amino nitrogen. publish.csiro.aupublish.csiro.au Under certain conditions, N,N-diacylation can occur, but the reaction can be controlled to favor the desired mono-acylated product by using a weaker base. semanticscholar.org

Diazotization and Subsequent Displacement: The 2-amino group can be converted into a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. rsc.org Pyridine-2-diazonium ions are useful intermediates that can undergo a variety of subsequent reactions:

Hydrolysis: The diazonium group can be displaced by a hydroxyl group upon warming in aqueous acid, yielding the corresponding 2-hydroxypyridine (B17775) derivative. rsc.org

Sandmeyer-type Reactions: In the presence of copper(I) salts (e.g., CuCl, CuBr, CuCN), the diazonium group can be replaced by chloro, bromo, or cyano substituents, respectively.

Fluorination and Iodination: Replacement by fluoro (Schiemann reaction) or iodo groups can be achieved using HBF₄ or KI, respectively.

N-Alkylation and N-Arylation: The amino group can be functionalized through the formation of C-N bonds. N-alkylation can be performed using alkyl halides via nucleophilic substitution. ncert.nic.in For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. These reactions couple the aminopyridine with aryl halides or triflates to form N-aryl derivatives, a common strategy in the synthesis of kinase inhibitors. mdpi.com

Formation of Ureas, Thioureas, and Guanidines: The nucleophilic amino group can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. Furthermore, the 2-amino group can be converted to a guanidine (B92328) moiety using various guanylating agents, such as N,N'-di-Boc-S-methylisothiourea. mdpi.com This transformation is valuable as the guanidinium (B1211019) group can engage in important hydrogen-bonding interactions with biological targets.

TransformationReagents and ConditionsProduct Functional Group
Acylation Acyl chloride or anhydride, pyridineAmide
Diazotization NaNO₂, HCl (aq.), 0-5 °CDiazonium Salt
→ Hydrolysis H₂O, ΔHydroxyl
→ Sandmeyer Reaction CuX (X = Cl, Br, CN)Halide, Nitrile
N-Arylation Aryl halide, Pd catalyst, baseSecondary Arylamine
Guanidinylation N,N'-di-Boc-S-methylisothiourea, HgCl₂Guanidine

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are leveraged to map out the complete atomic connectivity and stereochemistry of the molecule.

In a typical ¹H NMR spectrum, the protons of the pyridine (B92270) ring exhibit distinct chemical shifts, with the proton at the C2 position appearing at approximately 7.85 ppm, the one at C4 around 7.23 ppm, and the C6 proton at about 6.42 ppm. The amino group protons typically present as a broad singlet around 4.49 ppm. The signals for the piperidine (B6355638) ring protons are more complex due to conformational isomers and are generally observed between 1.4 and 4.0 ppm. The tert-butyl group of the Boc protecting group gives rise to a characteristic sharp singlet at approximately 1.45 ppm.

While specific ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be inferred from similar structures. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 110-160 ppm), while the piperidine ring carbons would appear in the aliphatic region (around 20-60 ppm). The carbonyl carbon of the Boc group is expected around 155 ppm, and the quaternary and methyl carbons of the tert-butyl group would be found near 80 ppm and 28 ppm, respectively.

Table 1: Representative ¹H NMR Spectral Data

Proton Chemical Shift (ppm)
Pyridine H2 ~7.85
Pyridine H4 ~7.23
Pyridine H6 ~6.42
Amino (-NH₂) ~4.49 (broad)
Piperidine Protons 1.4 - 4.0
Boc (-C(CH₃)₃) ~1.45

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Regiochemical Assignment via 2D NMR Techniques (e.g., HMBC, NOESY, HSQC)

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals and for confirming the regiochemical linkage between the pyridine and piperidine rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons in the pyridine and piperidine moieties.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing the connectivity across multiple bonds. For instance, correlations between the piperidine C3 proton and the pyridine C5 carbon, as well as between the pyridine C5 proton and the piperidine C3 carbon, would definitively confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry and conformational preferences of the molecule.

Conformational Analysis and Isomer Discrimination through NMR

The N-Boc-piperidine ring is known to exist in a dynamic equilibrium between two chair conformations. The bulky tert-butoxycarbonyl (Boc) group introduces a significant steric hindrance that influences this equilibrium. Variable temperature NMR studies can be employed to probe the dynamics of this ring flip and the rotation around the carbamate (B1207046) C-N bond. The presence of distinct sets of signals at low temperatures that coalesce at higher temperatures can provide quantitative information about the energy barriers for these conformational changes. Furthermore, NMR can be used to discriminate between potential regioisomers that could be formed during synthesis, as each isomer would present a unique set of chemical shifts and coupling constants.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally verify the molecular formula of the compound, C₁₅H₂₃N₃O₂. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 278.1863, and experimental HRMS data would be expected to align closely with this value, typically within a few parts per million (ppm). This level of precision is crucial for distinguishing the target compound from other potential isomers or impurities with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.37 g/mol
Theoretical Exact Mass [M+H]⁺ 278.1863

Note: The theoretical exact mass is for the most abundant isotopes of the constituent elements.

X-ray Crystallography for Solid-State Structure Determination and Conformation

While a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals were obtained, this technique would provide definitive information on bond lengths, bond angles, and torsional angles. It would also reveal the preferred conformation of the piperidine ring and the orientation of the Boc group and the aminopyridine substituent in the crystal lattice. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the physical properties of the solid material.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy : The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group on the pyridine ring would typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the Boc group's carbamate would give a strong absorption band around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and Boc groups would be observed just below 3000 cm⁻¹. The C-N stretching vibrations would appear in the fingerprint region (1000-1350 cm⁻¹).

FT-Raman Spectroscopy : FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations, which are often strong in Raman spectra, would be expected in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-O-C bond in the Boc group may also be Raman active.

Together, these vibrational techniques allow for the confirmation of the presence of key functional groups and can be used for quality control and reaction monitoring.

Table 3: Predicted FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Carbamate (Boc) C=O Stretch 1680 - 1700
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H C-H Stretch < 3000
C-N Bonds C-N Stretch 1000 - 1350

Note: These are predicted values based on characteristic functional group absorptions.

Computational and Theoretical Investigations of 2 Amino 5 N Boc Piperidin 3 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining molecular geometries, vibrational frequencies, and electronic characteristics.

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. The B3LYP functional combined with a suitable basis set, such as 6-311G**, is commonly employed to determine the optimized molecular geometry of pyridine (B92270) and piperidine (B6355638) derivatives. nih.gov This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.

The optimization process reveals the precise bond lengths, bond angles, and dihedral angles of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine. For instance, in related pyridine compounds, the C-C and C-N bond distances within the pyridine ring are typically found to be around 1.39 Å and 1.37 Å, respectively. semanticscholar.org The piperidine ring is expected to adopt a stable chair conformation. orientjchem.org

Following geometry optimization, vibrational frequency analysis is performed to confirm that the obtained structure is a true energy minimum. The absence of imaginary frequencies indicates a stable conformation. These calculated vibrational frequencies can be correlated with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy to provide a comprehensive vibrational assignment of the molecule's fundamental modes. semanticscholar.orgorientjchem.org

Table 1: Representative Calculated Vibrational Frequencies for Related Pyridine Derivatives

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H stretch (amino group) ~3400 - 3500
C-H stretch (aromatic) ~3000 - 3100
C=O stretch (Boc group) ~1700
C=C stretch (pyridine ring) ~1600

Note: The data in this table is representative of values found for similar functional groups in related molecules and not the exact values for this compound.

Frontier Molecular Orbital (FMO) theory is pivotal in describing the electronic stability and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, while the LUMO may be distributed over the pyridine ring and the Boc-protected piperidinyl group.

Table 2: Representative FMO Energies for a Pyridine Derivative

Parameter Energy (eV)
EHOMO -6.46
ELUMO -2.63

Note: The data presented is based on calculations for a related aminopyridine compound and serves as an illustrative example. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface.

Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions are anticipated to be around the nitrogen atom of the amino group and the oxygen atoms of the Boc carbonyl group. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. These are often found around the hydrogen atoms of the amino group and the pyridine ring.

Chemical Reactivity Descriptors

To quantify the chemical reactivity of a molecule, various descriptors derived from conceptual DFT are employed. These descriptors provide a more detailed picture of the molecule's reactivity than FMO analysis alone.

Fukui functions are used to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron).

f-(r): Indicates the propensity of a site to undergo an electrophilic attack (donating an electron).

For this compound, the nitrogen atom of the amino group and certain carbon atoms in the pyridine ring are expected to have high f-(r) values, making them susceptible to electrophilic attack. The carbonyl carbon of the Boc group and specific positions on the pyridine ring would likely exhibit high f+(r) values, indicating their favorability for nucleophilic attack.

Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease of electron density change.

Electronegativity (χ): Calculated as χ = -(EHOMO + ELUMO) / 2, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Given by ω = χ² / (2η), this index quantifies the ability of a molecule to accept electrons.

Table 3: Representative Global Reactivity Descriptors

Descriptor Value (eV)
Chemical Hardness (η) 1.915
Chemical Softness (S) 0.522
Electronegativity (χ) 4.545

Note: These values are illustrative and calculated based on the representative FMO energies provided in Table 2.

Topological Analyses of Electron Density

The topological analysis of electron density provides a powerful framework for understanding the chemical bonding and electronic structure of a molecule. By examining the gradient and Laplacian of the electron density, one can partition the molecular space into atomic basins and characterize the nature of chemical bonds.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and bonds. researchgate.netnih.gov Key descriptors at the bond critical points (BCPs) reveal the nature of the interatomic interactions. For this compound, an AIM analysis would be expected to yield the following insights for its key bonds:

C-C and C-H Bonds: These bonds are anticipated to exhibit a negative Laplacian of electron density (∇²ρ(r) < 0), characteristic of shared-type (covalent) interactions. The electron density at the BCP (ρ(r)) would be relatively high.

C-N and C-O Bonds: The bonds involving nitrogen and oxygen are also covalent but with a higher degree of polarity. This would be reflected in the ρ(r) and ∇²ρ(r) values, indicating a significant charge concentration.

Non-covalent Interactions: AIM can also identify weaker intramolecular interactions, such as hydrogen bonds. For instance, a potential weak hydrogen bond between the amino group hydrogen and the Boc-carbonyl oxygen could be identified by a bond path and a corresponding BCP.

A hypothetical table of AIM parameters for selected bonds in this compound is presented below.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)Ellipticity (ε)Interaction Type
Py-C — NH₂0.28-0.850.05Polar Covalent
Py-C — Pip0.25-0.700.02Covalent
Pip-N — Boc0.23-0.650.03Polar Covalent
C=O (Boc)0.45-0.150.15Polar Covalent

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. researchgate.netnih.govresearchgate.net It provides a visual and quantitative description of electron localization in atoms, molecules, and solids. jussieu.frwikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for core electrons, lone pairs, and covalent bonds. aps.org

In this compound, an ELF analysis would reveal:

Core Basins: Regions of high ELF values localized around the C, N, and O nuclei, corresponding to the core electrons.

Valence Basins:

Bonding Basins: Disynaptic basins located between bonded atoms, representing covalent bonds. For example, C-C, C-H, C-N, and C=O bonds would each have a corresponding bonding basin.

Non-bonding Basins: Monosynaptic basins associated with lone pairs. High ELF values would be expected near the nitrogen and oxygen atoms, corresponding to their lone pair electrons. d-nb.inforesearchgate.net

The population of these basins provides insight into the number of electrons participating in a particular bond or lone pair.

Basin TypeLocationExpected Population (e⁻)
V(N,H)Amino Group~2.0
V(C,N)Pyridine Ring~1.8
V(C=O)Boc Group~3.5
V(N)Pyridine N lone pair~2.0
V(O)Carbonyl O lone pairs~2.2 each

Similar to ELF, the Localized Orbital Locator (LOL) is another tool to visualize and analyze electron localization. researchgate.netnih.govresearchgate.net LOL provides a clear picture of bonding regions and lone pairs. High LOL values indicate regions where electrons are highly localized.

For this compound, the LOL analysis would complement the ELF findings, providing a clear demarcation of:

The σ-framework of the pyridine and piperidine rings.

The π-system of the pyridine ring.

The localized lone pairs on the nitrogen and oxygen atoms.

The covalent bonds of the tert-butoxycarbonyl (Boc) group.

The combination of AIM, ELF, and LOL would offer a comprehensive understanding of the electron distribution and bonding characteristics within the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular delocalization and charge transfer interactions. researchgate.netnih.govresearchgate.netmdpi.com It transforms the complex many-electron wavefunction into a set of localized one- and two-center orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. researchgate.netuni-muenchen.dewisc.edu The analysis of interactions between filled (donor) and empty (acceptor) NBOs provides quantitative information about hyperconjugative and steric effects. mpg.dewisc.edu

For this compound, key intramolecular interactions that would be elucidated by NBO analysis include:

π-conjugation in the Pyridine Ring: Delocalization of π-electrons within the aromatic pyridine ring.

Hyperconjugation: Interactions between the lone pair of the amino group nitrogen and the antibonding π* orbitals of the pyridine ring (n → π*), which contributes to the electronic stabilization of the molecule.

Intramolecular Hydrogen Bonding: A potential weak hydrogen bond between a hydrogen of the amino group and the carbonyl oxygen of the Boc group could be identified as a donor-acceptor interaction.

Steric Interactions: Repulsive interactions between filled orbitals, which can influence the molecule's preferred conformation.

The second-order perturbation theory analysis within the NBO framework quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu

A hypothetical table of significant NBO interactions is shown below.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N(amino)π(C-C) (pyridine)15.2n → π
π(C=C) (pyridine)π(C=N) (pyridine)25.8π → π
σ(C-H) (piperidine)σ(N-C) (piperidine)2.5σ → σ
LP(2) O(carbonyl)σ(N-C) (Boc)5.1n → σ

Conformational Analysis through Potential Energy Scan (PES)

The conformational flexibility of this compound is primarily due to the rotation around the C-C bond connecting the pyridine and piperidine rings, as well as the puckering of the piperidine ring and the orientation of the Boc group. A Potential Energy Scan (PES) is a computational method used to explore the conformational space of a molecule by systematically changing a specific dihedral angle and calculating the energy at each step. researchgate.netnih.gov

A relaxed PES scan of the dihedral angle defining the relative orientation of the pyridine and piperidine rings would reveal the global and local energy minima, corresponding to the most stable conformers, and the energy barriers between them.

Key Dihedral Angle: The C(pyridine)-C(pyridine)-C(piperidine)-N(piperidine) dihedral angle is a crucial coordinate for the conformational analysis.

Expected Outcome: The PES would likely show multiple energy minima, with the most stable conformer being the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as any potential hydrogen bonding. The piperidine ring itself can exist in chair, boat, and twist-boat conformations, which would also be considered in a comprehensive conformational analysis. nih.gov The bulky N-Boc group is expected to have a significant influence on the preferred conformation of the piperidine ring. researchgate.net

A hypothetical PES plot would show the relative energy as a function of the dihedral angle, with distinct wells representing stable conformers and peaks representing transition states. The energy differences between the conformers can be used to estimate their relative populations at a given temperature.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
1 (Global Minimum)450.00
2 (Local Minimum)1501.5
Transition State903.2

Applications As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Utilization in the Construction of Diverse Heterocyclic Systems

The 2-aminopyridine (B139424) core of the molecule is a well-established precursor for the construction of various fused and unfused heterocyclic systems. The presence of the amino group facilitates cyclization reactions with a range of dielectrophilic reagents, leading to the formation of new ring systems with diverse biological and material properties.

The 2-aminopyridine moiety can be transformed into a hydrazine, which can then undergo condensation with 1,3-dicarbonyl compounds or their equivalents to furnish pyrazole (B372694) rings. A notable application involves the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.comnih.gov These compounds are considered heterocyclic amino acid-like derivatives and serve as valuable chiral building blocks for further synthetic transformations. mdpi.comnih.gov The synthesis typically begins with the conversion of (R)- or (S)-piperidine-3-carboxylic acid into a corresponding β-keto ester, which is then reacted with N,N-dimethylformamide dimethyl acetal (B89532). mdpi.comnih.gov The resulting β-enamino diketone is subsequently cyclized with various hydrazines to yield the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. mdpi.comnih.gov This methodology highlights the utility of the parent compound in accessing complex pyrazole derivatives with high regioselectivity. mdpi.comnih.gov

Starting MaterialKey ReagentsProductReference
(R)- or (S)-piperidine-3-carboxylic acid1. β-keto ester formation2. N,N-dimethylformamide dimethyl acetal3. HydrazineMethyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate mdpi.comnih.gov

The 2-aminopyridine scaffold is a cornerstone in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant biological activities, including applications as anticancer and antimicrobial agents. jocpr.comnih.gov General synthetic strategies involve the reaction of 2-aminonicotinates (which can be derived from 2-aminopyridines) with various one-carbon synthons like formamide, urea, or isothiocyanates. jocpr.com For instance, the reaction of 2-amino-5-arylazonicotinates with dimethylformamide dimethylacetal (DMF-DMA) yields amidines that can be cyclized with ammonia (B1221849) to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Although direct synthesis from 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine is not explicitly detailed in the provided sources, its structural similarity to established precursors strongly suggests its applicability in these synthetic routes to generate novel, complex fused heterocycles.

Imidazo[1,2-a]pyridines are another important class of fused heterocycles that are readily accessible from 2-aminopyridine derivatives. organic-chemistry.orgrsc.org These compounds are recognized as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry. rsc.org Common synthetic methods include the condensation of 2-aminopyridines with α-haloketones (the Tchitchibabin reaction), multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, and various copper-catalyzed oxidative coupling reactions. organic-chemistry.orgrsc.orgmdpi.com The amino group of this compound can act as a nucleophile to initiate the cyclization process, leading to the formation of imidazo[1,2-a]pyridines substituted at the 6-position with the N-Boc-piperidin-3-yl group. This would introduce a chiral, non-aromatic substituent onto the otherwise planar imidazo[1,2-a]pyridine (B132010) core, offering opportunities for exploring new chemical space.

The synthesis of 1,3-selenazole (B15495438) derivatives often involves the reaction of a selenourea (B1239437) or selenoamide with an α-halocarbonyl compound. mdpi.com The amino group of this compound can be converted into a selenourea by reaction with a suitable isothiocyanate followed by selenation. This resulting selenourea derivative can then be cyclized with various α-bromoketones to afford 2-amino-1,3-selenazoles. This approach would lead to the formation of novel 1,3-selenazoles bearing a substituted pyridine (B92270) moiety, potentially imbuing them with unique biological or material properties. mdpi.com

Role in the Synthesis of Chiral Compounds and Heterocyclic Amino Acids

The inherent chirality of the 3-substituted piperidine (B6355638) ring in this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

The synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from the enantiopure (R)- and (S)- forms of piperidine-3-carboxylic acid directly leads to chiral heterocyclic amino acid derivatives. mdpi.comnih.gov These products are protected forms of novel amino acids where the pyrazole ring acts as a bioisostere of a carboxylic acid or other functional groups found in natural amino acids.

Furthermore, the piperidine moiety itself is a privileged scaffold in medicinal chemistry. nih.gov The development of enantioselective methods for the synthesis of substituted piperidines is an active area of research. nih.gov The use of this compound provides a pre-existing chiral piperidine core that can be further elaborated, for example, through reactions on the pyridine ring, to generate complex chiral molecules. This avoids the often-challenging step of introducing chirality into the piperidine ring at a later stage of the synthesis.

Enabling Scaffolds for Structure–Activity Relationship (SAR) Studies in Chemical Biology

The modular nature of this compound, with its distinct pyridine and piperidine components, makes it an excellent scaffold for SAR studies.

The 2-aminopyridine moiety can be readily modified through a variety of chemical reactions. For instance, the amino group can be acylated, alkylated, or used as a handle for the construction of fused ring systems as discussed previously. The pyridine ring itself can undergo electrophilic substitution, allowing for the introduction of additional substituents. The piperidine ring also offers multiple points for diversification. The Boc protecting group can be removed to liberate the secondary amine, which can then be functionalized with a wide range of substituents.

Mechanistic and Molecular Level Biological Research Applications Excluding Clinical Studies

Preclinical In Vitro Efficacy Studies

Antimicrobial Research (In Vitro Studies)

The 2-aminopyridine (B139424) moiety is a well-known pharmacophore in the design of antimicrobial agents. researchgate.net Various derivatives containing this scaffold have been synthesized and tested against a range of bacterial and fungal pathogens. Studies have shown that substitutions on the pyridine (B92270) ring are crucial for activity. semanticscholar.orgnih.govresearchgate.net For example, certain 2-amino-5-substituted pyridine derivatives have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. semanticscholar.org The specific contribution of an N-Boc-piperidin-3-yl substituent at the 5-position has not been reported.

Anti-parasitic Research (e.g., Trypanosoma cruzi Amastigotes)

The development of new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, is an active area of research. nih.gov Chemical scaffolds incorporating piperidine (B6355638) and pyridine rings are explored for their potential trypanocidal activity. Research has focused on designing molecules that target essential parasite processes. For example, derivatives containing a 1-benzylpiperidin-4-amine core have shown activity against the intracellular amastigote form of T. cruzi. nih.gov Similarly, other studies have investigated aminoalcohol and diamine derivatives for their potency against T. cruzi epimastigotes and amastigotes. researchgate.net There is no available data on the activity of 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine against T. cruzi.

Structure–Activity Relationship (SAR) Investigations for Biological Activity (Focus on Molecular Features and In Vitro Data)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific molecular features influence biological activity. For the aminopyridine-piperidine scaffold, SAR studies typically involve modifying various parts of the molecule and assessing the impact on potency and selectivity.

Key areas of modification often include:

Substituents on the Pyridine Ring: Adding different chemical groups to the pyridine can significantly alter electronic properties, solubility, and interaction with biological targets.

The Piperidine Ring: Modifications to the piperidine ring, including the nature of the substituent on the nitrogen atom, are critical. In the context of this compound, the Boc group is a placeholder. SAR studies would typically compare the activity of the deprotected piperidine (with a free -NH group) to analogues where the nitrogen is substituted with various alkyl, aryl, or other functional groups. nih.gov

The Aminopyridine Nitrogen: The amino group at the 2-position can also be modified, although it is often crucial for establishing key interactions, such as hydrogen bonds, with the target protein.

While general SAR principles for aminopyridine and piperidine derivatives are established in the literature for various biological targets, nih.govnih.govnih.govresearchgate.net no specific SAR study has been published for this compound itself, as it is considered a synthetic precursor rather than a final, biologically active compound. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted piperidines and aminopyridines is a cornerstone of pharmaceutical chemistry. nih.gov Future efforts will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 2-Amino-5-(N-Boc-piperidin-3-yl)pyridine and its analogs. One promising approach involves the use of starting materials derived from natural products, such as L-glutamic acid, to construct the chiral piperidine (B6355638) ring, offering a facile and green alternative to traditional methods. niscpr.res.inresearchgate.net This strategy aligns with the growing demand for environmentally benign chemical processes in the pharmaceutical industry. niscpr.res.in

Table 1: Emerging Synthetic Strategies for Piperidine and Pyridine (B92270) Scaffolds

Methodology Description Potential Advantage
Natural Product-Based Synthesis Utilizes readily available starting materials like L-glutamic acid for piperidine ring construction. niscpr.res.inresearchgate.net High enantiomeric purity, sustainable, and potentially lower cost. niscpr.res.in
Asymmetric Hydrogenation Employs chiral transition metal catalysts (e.g., Iridium, Ruthenium) for stereoselective reduction of pyridine rings. nih.gov Precise control over the stereochemistry of the piperidine core. nih.gov
Multi-Component Reactions (MCRs) Combines three or more reactants in a single step to form a complex product. mdpi.comnih.gov Increased efficiency, reduced waste, and rapid generation of molecular diversity. mdpi.com

| Flow Chemistry | Conducts reactions in a continuously flowing stream rather than in batches. | Improved safety, scalability, and reaction control. |

Integration with Advanced Computational Design and Artificial Intelligence in Drug Discovery

The integration of artificial intelligence (AI) and advanced computational methods is revolutionizing drug discovery. mdpi.comdlapiper.com For a scaffold like this compound, these technologies can significantly accelerate the identification and optimization of new drug candidates. AI algorithms can scrutinize vast virtual chemical spaces to identify novel derivatives with high therapeutic potential, a task that would be prohibitively time-consuming and expensive using traditional screening methods alone. mdpi.com

Structure-based drug design (SBDD) is a powerful computational approach that can be applied to this scaffold. By modeling the interaction of derivatives with the three-dimensional structure of a biological target, researchers can rationally design modifications to enhance binding affinity and selectivity. researchgate.net For instance, SBDD was successfully used to develop potent renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide core, demonstrating how optimizing interactions within a target's binding pockets can lead to dramatic increases in potency. researchgate.net Machine learning models can be trained to predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, allowing for the early-stage filtering of candidates with undesirable profiles. mdpi.com This predictive power helps focus synthetic efforts on compounds with the highest probability of success. dlapiper.com

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The this compound scaffold possesses distinct reactive sites that allow for a wide range of chemical transformations. The 2-aminopyridine (B139424) moiety is amenable to various reactions, including acylation, sulfonylation, and transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govmdpi.com These reactions enable the introduction of diverse aryl, heteroaryl, and other functional groups onto the pyridine ring, significantly expanding the chemical space accessible from this starting material. mdpi.comnih.gov

The N-Boc-protected piperidine nitrogen offers another handle for modification. Following deprotection of the tert-butoxycarbonyl (Boc) group, the secondary amine can undergo N-alkylation, N-arylation, or acylation to introduce further diversity. chemijournal.com Future research could explore novel and selective transformations at these sites. For example, developing new catalytic methods for C-H activation on the pyridine or piperidine rings could allow for direct functionalization without the need for pre-installed leaving groups, offering a more atom-economical approach to derivatization. Investigating the reactivity of the aminopyridine nitrogen in diazotization-substitution reactions or its use as a directing group in metallation reactions could also unveil new synthetic pathways.

Expansion of Scaffold Diversity and Hybrid Molecule Design for Research Applications

The concept of scaffold diversity is critical for exploring new areas of chemical biology and identifying novel bioactive molecules. mdpi.com The this compound core is an excellent starting point for generating libraries of compounds with diverse structural features. 5z.com By systematically modifying the substitution patterns on both the pyridine and piperidine rings, researchers can generate large collections of related molecules for high-throughput screening against various biological targets.

A particularly promising strategy is the design of hybrid molecules, where the core scaffold is covalently linked to other known pharmacophores or bioactive fragments. mdpi.com This approach, inspired by drug hybridization, aims to create multifunctional molecules that can interact with multiple biological targets or possess enhanced properties. For example, coupling amino acids or peptide fragments to the piperidine nitrogen (after Boc deprotection) could generate novel peptidomimetics with unique pharmacological profiles. chemijournal.com Similarly, incorporating fragments known to inhibit specific enzyme classes, such as kinases or proteases, via Suzuki or Buchwald-Hartwig coupling at the pyridine ring, could lead to the discovery of potent and selective inhibitors. nih.govnih.gov This modular approach allows for the rapid assembly of complex molecules and the systematic exploration of structure-activity relationships. mdpi.com

Table 2: Strategies for Expanding Molecular Diversity

Strategy Description Example Application
Combinatorial Library Synthesis Systematic modification at multiple points of the scaffold to create a large set of analogs. 5z.com Generation of a library of 2-amino-5-(piperidin-3-yl)pyridine derivatives with varied substituents for screening against a panel of kinases.
Scaffold Hopping Replacing the core scaffold with a structurally different but functionally similar one. nih.gov Replacing the aminopyridine ring with an aminopyrimidine to discover new MRSA biofilm inhibitors. nih.gov
Hybrid Molecule Design Covalently linking the core scaffold to other pharmacologically active moieties. mdpi.com Coupling an amino acid to the piperidine nitrogen to create novel peptidomimetics. chemijournal.com

| Fragment-Based Drug Discovery | Using the scaffold as a core to link together smaller, low-affinity fragments that bind to adjacent sites on a biological target. nih.gov | Elaboration of the 2-aminopyridine fragment to develop potent enzyme inhibitors. nih.gov |

Application in Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. The this compound scaffold is a valuable starting point for the development of such probes due to its frequent appearance in potent and selective inhibitors of various protein classes, particularly kinases. nih.govnih.gov

To function as a chemical probe, a molecule must typically be potent and selective for its target. By applying the diversification strategies mentioned previously, derivatives of the core scaffold can be optimized to achieve high affinity for a specific biological target, such as a kinase like c-Met or PERK. nih.govnih.gov Once a potent and selective inhibitor is identified, it can be further modified to create a functional probe. This often involves introducing a reporter tag, such as a fluorophore for imaging applications, a biotin (B1667282) tag for affinity purification and target identification, or a photo-crosslinking group to covalently label the target protein. These tagged probes enable researchers to visualize the subcellular localization of a target, identify its binding partners, and confirm its engagement by a drug candidate in a cellular context. The development of such probes based on the this compound scaffold could provide powerful reagents for exploring the roles of various enzymes and receptors in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.